3-Bromo-5-(4-methylphenyl)phenol
Overview
Description
3-Bromo-5-(4-methylphenyl)phenol is an organic compound that belongs to the class of bromophenols. These compounds consist of a phenol group substituted with a bromine atom and an additional aromatic ring. The presence of the bromine atom and the methyl-substituted phenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Bromophenols, a class of compounds to which 3-bromo-5-(4-methylphenyl)phenol belongs, are known to interact with various biological targets .
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound might interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
Bromophenols are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Result of Action
Bromophenols have been found in human blood and breast milk, suggesting that they can be absorbed and distributed in the human body .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(4-methylphenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression and metabolic activities . This disruption can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways . The binding interactions are primarily inhibitory, leading to a decrease in the activity of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activities . These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the normal metabolic activities, leading to changes in the levels of various metabolites. These changes can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . It is distributed throughout the cells and tissues, with a preference for certain compartments. The distribution pattern can influence the overall activity and function of the compound.
Subcellular Localization
This compound is localized in specific subcellular compartments. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of the compound can affect its activity and function, influencing various cellular processes. The compound’s localization in specific compartments can lead to targeted effects on cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methylphenyl)phenol can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a brominated phenol with a boronic acid derivative of 4-methylphenyl. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Direct Bromination: Another approach involves the direct bromination of 5-(4-methylphenyl)phenol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors with precise control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically require a nucleophile (e.g., amine, thiol) and a base (e.g., sodium hydroxide) in an organic solvent.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Require a palladium catalyst, a base, and an appropriate ligand in an inert atmosphere.
Major Products
Substitution Reactions: Yield substituted phenols or aromatic compounds.
Oxidation Reactions: Produce quinones or other oxidized phenolic compounds.
Coupling Reactions: Result in the formation of biaryl or polyaryl compounds.
Scientific Research Applications
3-Bromo-5-(4-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
Uniqueness
3-Bromo-5-(4-methylphenyl)phenol is unique due to the presence of both a bromine atom and a methyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, compared to simpler bromophenols .
Properties
IUPAC Name |
3-bromo-5-(4-methylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXGGWENWFXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686351 | |
Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-99-8 | |
Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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